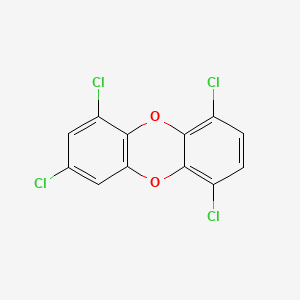

1,3,6,9-Tetrachlorodibenzo-P-dioxin

Description

General Context of Dioxin-Like Compounds as Persistent Organic Pollutants (POPs)

PCDD/Fs, along with polychlorinated biphenyls (PCBs), are classified as Persistent Organic Pollutants (POPs). scielo.brresearchgate.net This classification highlights their resistance to degradation in the environment, which can be photolytic, biological, or chemical. oaes.cc Their chemical stability and lipophilic (fat-soluble) nature lead to bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain. ontosight.aiwikipedia.orgnih.gov Consequently, these compounds are found in various environmental compartments, including air, water, soil, and sediments, and have been detected in human and animal tissues worldwide. nih.govnih.gov The Stockholm Convention, an international environmental treaty, aims to eliminate or restrict the production and use of POPs, including PCDD/Fs. oaes.cc

The primary sources of PCDD/Fs are anthropogenic and include:

Waste incineration oaes.ccontosight.ai

Manufacturing of pesticides and herbicides oaes.cc

Chlorine bleaching of paper pulp oaes.ccwikipedia.org

Metallurgical industries nih.gov

Burning of fossil fuels and wood clu-in.org

Natural processes like forest fires and volcanic eruptions also release dioxins, but their contribution is considered minor compared to human activities. wikipedia.org

Significance of Tetrachlorodibenzo-p-dioxin Congeners in Environmental Research

The term "dioxins" collectively refers to 75 congeners of PCDDs and 135 congeners of PCDFs. acs.orgwikipedia.org The environmental impact and toxicity of these congeners vary significantly depending on the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) or dibenzofuran (B1670420) structure. wikipedia.org

Tetrachlorodibenzo-p-dioxin (TCDD) congeners, which have four chlorine atoms, are of particular interest in environmental research. There are 22 TCDD congeners, each with a unique arrangement of chlorine atoms. clu-in.org The most studied and most toxic congener is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). acs.orgwikipedia.org Its high toxicity has led to its classification as a known human carcinogen by the International Agency for Research on Cancer (IARC). ontosight.ainih.gov

The toxicity of different dioxin-like compounds is often expressed in terms of Toxic Equivalency Factors (TEFs), which relate the toxicity of a specific congener to that of 2,3,7,8-TCDD. nih.gov This allows for the assessment of the total toxic potency of a mixture of different dioxins and related compounds.

Scope and Objectives of Research on 1,3,6,9-Tetrachlorodibenzo-p-dioxin

While 2,3,7,8-TCDD has been the primary focus of much research, understanding the properties and behavior of other TCDD congeners, such as 1,3,6,9-tetrachlorodibenzo-p-dioxin, is crucial for a comprehensive assessment of environmental contamination. Research on 1,3,6,9-TCDD aims to:

Characterize its physical and chemical properties.

Develop and refine analytical methods for its detection and quantification in various environmental matrices.

Investigate its formation pathways during industrial and combustion processes.

Understand its environmental fate and transport, including its persistence and potential for bioaccumulation.

Assess its toxicological profile to determine its potential risks to human health and the environment.

Interactive Data Table: Properties of 1,3,6,9-Tetrachlorodibenzo-p-dioxin

| Property | Value | Reference |

| Chemical Formula | C12H4Cl4O2 | t3db.caterrabase-inc.comnih.gov |

| Molar Mass | 321.971 g/mol | t3db.caterrabase-inc.com |

| CAS Number | 71669-24-4 | dc.govt3db.caterrabase-inc.comgreyhoundchrom.comwell-labs.co.jp |

| Molecular Weight | 322.0 g/mol | nih.gov |

| XLogP3 | 6.3 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,9-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-5-3-8(16)10-9(4-5)17-11-6(14)1-2-7(15)12(11)18-10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUIRDIJIUMMEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074088 | |

| Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71669-24-4 | |

| Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071669244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,9-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/003X59ESM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory and Regulatory Science of Dioxin Research

Evolution of Environmental Dioxin Research Paradigms

The understanding of dioxins, a group of chemically related compounds that are persistent environmental pollutants, has evolved significantly over several decades. nih.govnih.gov Initially, research focused on the acute toxicity of specific congeners, but the paradigm has since shifted to a broader assessment of the risks posed by complex mixtures of dioxin-like compounds found in the environment. acs.orgacs.org

The scientific community's attention was drawn to dioxins in the late 1970s and early 1980s due to public health crises, such as the exposure of Vietnam War veterans to Agent Orange, which was contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), and the evacuation of Times Beach, Missouri, due to dioxin contamination. nih.gov These events spurred the creation of the Superfund program to clean up hazardous waste sites. nih.gov

Early research centered on the most toxic congener, TCDD, often referred to simply as "dioxin." ewg.orgepa.gov However, it became apparent that dioxins from various sources, including chlorinated phenols and combustion, posed a potential public health issue. acs.org This led to a more comprehensive approach that considers the additive toxicity of all dioxin-like compounds. europa.eu The concept of Toxic Equivalency Factors (TEFs) was developed to express the toxicity of different dioxin-like compounds in terms of an equivalent amount of TCDD. bundesumweltministerium.de This system is now a cornerstone of risk assessment for these compounds. bundesumweltministerium.decdc.gov

The focus of research has also expanded to include the long-term, low-level exposure effects of dioxins and their impact on the endocrine, immune, and nervous systems, as well as their potential to cause cancer. who.inteuropa.eu More recent studies have even begun to investigate the multigenerational and transgenerational effects of dioxin exposure. nih.gov

A significant shift in understanding came with the realization that the primary route of human exposure to dioxins is through the food chain, particularly from the consumption of animal fats where these compounds accumulate. ewg.orgwho.inteuropa.eu This has led to a greater emphasis on monitoring dioxin levels in food and animal feed. fda.govfsai.ie

The historical record of dioxin concentrations has been reconstructed through the analysis of lake sediments, which preserve a record of atmospheric deposition. acs.org These studies have shown that dioxin levels began to rise with the growth of the organochlorine-based chemical industry after World War II and peaked around 1970, before declining due to the implementation of emission control devices. acs.orgduth.gr

Key Milestones in Environmental Dioxin Assessment and Policy Development

The journey towards regulating dioxins has been marked by several key milestones, reflecting a growing understanding of their environmental and health impacts.

A pivotal moment in the United States was the initiation of the U.S. Environmental Protection Agency's (EPA) National Dioxin Study in 1983, prompted by public concern over contamination. ewg.org This study aimed to determine the extent of dioxin pollution nationwide, focusing on industrial sources. ewg.org In 1985, the EPA classified TCDD as a probable human carcinogen. ewg.org

Throughout the 1980s and 1990s, the EPA embarked on a comprehensive human health risk assessment for dioxin, a process that involved multiple reviews by the Science Advisory Board (SAB). ewg.org In 1994, the EPA released a massive draft report known as the "Dioxin Reassessment," which provided a detailed review of the scientific literature on dioxin exposure and its health effects. acs.orgduth.gr However, the finalization of this assessment was a protracted process. acs.org

Internationally, the International Agency for Research on Cancer (IARC) declared TCDD a "known human carcinogen" in 1997. ewg.org This was followed by the United Nations Environment Programme's (UNEP) drafting of an international treaty in 1999 to ban or phase out 12 persistent organic pollutants (POPs), including dioxins. ewg.org This treaty, the Stockholm Convention on Persistent Organic Pollutants, became effective in 2004. epa.gov

In the early 2000s, the EPA continued its work on the dioxin reassessment, publishing a draft final report in 2000. ewg.org In 2009, then-EPA Administrator Lisa Jackson pledged to accelerate the assessment of dioxin's human health impacts. ewg.org This led to the release of "EPA's Reanalysis of Key Issues Related to Dioxin Toxicity and Response to NAS Comments" in 2010. ewg.org

Key Milestones Table:

| Year | Milestone |

| 1978 | First study on dioxin carcinogenicity in lab animals published by Dow Chemical scientists. ewg.org |

| 1982 | EPA's National Human Monitoring Program begins testing for dioxins in human tissues. ewg.org |

| 1983 | Congress directs the EPA to launch the National Dioxin Study. ewg.org |

| 1985 | EPA classifies TCDD as a probable human carcinogen. ewg.org |

| 1994 | EPA releases the draft "Dioxin Reassessment" report. acs.orgduth.gr |

| 1997 | IARC declares TCDD a "known human carcinogen". ewg.org |

| 1999 | UNEP drafts the Stockholm Convention on Persistent Organic Pollutants. ewg.org |

| 2000 | EPA publishes its Draft Final Report on the "Exposure and Human Health Reassessment of 2,3,7,8-Tetrachlorodibenzo-P-Dioxin (TCDD) and Related Compounds". ewg.org |

| 2009 | EPA Administrator Lisa Jackson pledges to accelerate the dioxin health impact assessment. ewg.org |

| 2010 | EPA publishes "EPA's Reanalysis of Key Issues Related to Dioxin Toxicity and Response to NAS Comments". ewg.org |

| 2012 | EPA releases the final "Reanalysis of Key Issues Related to Dioxin Toxicity and Response to NAS Comments, Volume 1" to the IRIS database. epa.gov |

International and National Regulatory Frameworks for Dioxin-like Compounds

The regulation of dioxin-like compounds, including 1,3,6,9-tetrachlorodibenzo-p-dioxin, involves a multi-layered approach with international treaties, national laws, and specific environmental standards.

Globally, the Stockholm Convention on Persistent Organic Pollutants is a key international treaty aimed at eliminating or restricting the production and use of POPs, including dioxins. epa.govwho.int This convention requires parties to take measures to reduce the unintentional release of dioxins. who.int

In the United States , several federal laws provide the authority to regulate dioxins. epa.govregulations.gov These include:

The Clean Air Act (CAA) , which establishes national emission standards for hazardous air pollutants, including dioxins, from sources like hazardous waste combustors. epa.govregulations.gov

The Safe Drinking Water Act (SDWA) , under which the EPA has set a maximum contaminant level for dioxin in drinking water. epa.gov

The Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA or Superfund) and the Resource Conservation and Recovery Act (RCRA) , which address the cleanup of contaminated sites. epa.govregulations.gov

The Toxic Substances Control Act (TSCA) , which requires testing and reporting for certain chemicals that may be contaminated with dioxins. epa.gov

The Emergency Planning and Community Right-to-Know Act (EPCRA) , which requires facilities to report releases of dioxin and dioxin-like compounds. federalregister.gov

The European Union has also established a comprehensive legal framework to control dioxins. fsai.ieumweltbundesamt.deeuropa.eu This includes regulations setting maximum levels for dioxins and dioxin-like PCBs in food and animal feed. fsai.ieumweltbundesamt.de The EU also has a Community Strategy for Dioxins, Furans, and PCBs. europa.eu

Environmental Quality Standards and Emission Controls

Environmental quality standards and emission controls are critical components of the regulatory framework for dioxins.

In the United States , the EPA has established emission standards for various industrial sources of dioxins, such as municipal waste incinerators and medical waste incinerators. ca.govldxsolutions.com These regulations have led to a significant reduction in dioxin emissions. researchgate.net For example, the California Air Resources Board (CARB) adopted an Airborne Toxic Control Measure for Medical Waste Incinerators in 1990, which dramatically reduced emissions from this source in the state. ca.gov Technologies like activated carbon injection and regenerative thermal oxidizers are used to control dioxin emissions from industrial facilities. ldxsolutions.com

The EPA also develops interim preliminary remediation goals (PRGs) for dioxin in soil at Superfund and RCRA sites to guide cleanup efforts. epa.govregulations.gov

The European Union has also set environmental quality standards (EQS) for dioxin-like compounds in water, sediment, and biota under the Water Framework Directive. europa.eueuropa.eu The Scientific Committee on Health, Environmental and Emerging Risks (SCHEER) reviews and provides opinions on these EQS dossiers. europa.eu The EU has established maximum levels for dioxins and dioxin-like PCBs in various foodstuffs to protect human health. bundesumweltministerium.deumweltbundesamt.de

Environmental Quality Standards Table:

| Jurisdiction/Body | Medium | Standard/Guideline |

| U.S. EPA | Drinking Water | Maximum Contaminant Level (MCL) established under SDWA. epa.gov |

| U.S. EPA | Soil | Interim Preliminary Remediation Goals (PRGs) for CERCLA and RCRA sites. epa.govregulations.gov |

| European Union | Biota (Fish) | QSbiota, secpois, fw = 3.0 x 10-4 µg WHO2005 TEQ kgww -1. europa.eu |

| European Union | Biota (Food) | QSbiota, hh, food = 35 pg WHO2005 TEQ kgbiota -1. europa.eu |

| European Union | Drinking Water | QSdw, hh = 2.0 pg WHO2005 TEQ L-1 (calculated value). europa.eu |

| European Union | Foodstuffs | Maximum levels for dioxins and dioxin-like PCBs set in Regulation (EU) 2023/915. fsai.ie |

Monitoring and Surveillance Programs for Environmental Dioxin Levels

Monitoring and surveillance programs are essential for assessing the extent of dioxin contamination, tracking trends, and evaluating the effectiveness of control measures.

In the United States , the EPA has conducted various monitoring programs. The National Dioxin Study in the 1980s was a major effort to determine the extent of pollution. ewg.org The EPA's National Human Monitoring Program began testing human tissues for dioxins in 1982. ewg.org More recently, the EPA's Environmental Technology Verification (ETV) Program has evaluated advanced monitoring systems for dioxin emissions. epa.gov The U.S. Food and Drug Administration (FDA) has an ongoing program to monitor dioxin levels in the U.S. food and animal feed supply, including the Total Diet Study. fda.gov At the state level, California initiated the California Ambient Dioxin Air Monitoring Program (CADAMP) in 2002 to gather data on ambient levels of dioxins in populated areas. ca.gov

Internationally, the World Health Organization (WHO) , through its Global Environment Monitoring System's Food Contamination Monitoring and Assessment Program, collects data on contaminant levels in food from participating countries. nih.gov The European Union also has monitoring programs in place, with member states responsible for monitoring dioxin levels in food. europa.eueuropa.eu

These monitoring efforts often utilize advanced analytical techniques, such as high-resolution gas chromatography/mass spectrometry (HRGC/MS), which is the standard for dioxin analysis. clu-in.orgnih.gov However, research is ongoing to develop faster and less expensive monitoring methods. fda.govclu-in.org

Monitoring Programs Table:

| Program/Agency | Jurisdiction | Focus |

| National Dioxin Study | U.S. EPA | Nationwide extent of dioxin pollution. ewg.org |

| National Human Monitoring Program | U.S. EPA | Dioxin levels in human tissues. ewg.org |

| Total Diet Study | U.S. FDA | Dioxin levels in the U.S. food supply. fda.gov |

| California Ambient Dioxin Air Monitoring Program (CADAMP) | California (U.S.) | Ambient air levels of dioxins in populated areas. ca.gov |

| Global Environment Monitoring System's Food Contamination Monitoring and Assessment Program | WHO | Global levels of contaminants in food. nih.gov |

| RMP Dioxin Monitoring | San Francisco Estuary Institute | Dioxin levels in the San Francisco Bay. sfei.org |

Environmental Fate and Transport Dynamics of 1,3,6,9 Tetrachlorodibenzo P Dioxin and Tetrachlorodibenzo P Dioxin Congeners

Atmospheric Transport and Deposition Processes

Polychlorinated dibenzo-p-dioxins (PCDDs), including 1,3,6,9-tetrachlorodibenzo-p-dioxin (1,3,6,9-TCDD) and its congeners, are subject to significant atmospheric transport, which serves as a primary mechanism for their widespread environmental distribution. The presence of these compounds in remote, non-industrial areas is a testament to their capacity for long-range atmospheric travel. nih.gov The specific atmospheric distribution and transformation of a particular congener are governed by its vapor pressure, the ambient temperature, and the concentration of atmospheric particles. nih.gov

Less chlorinated PCDDs, such as tetrachlorodibenzo-p-dioxins (TCDDs), are considered semi-volatile and can exist in both the vapor and particle-bound phases. nih.govcdc.gov The proportion of a congener in the vapor phase increases with lower chlorination, higher atmospheric temperatures, and lower particle concentrations. nih.gov Conversely, more highly chlorinated dioxins are almost exclusively found in the particle-bound phase. nih.gov

Removal of PCDDs from the atmosphere occurs through both dry and wet deposition. nih.gov

Dry Deposition:

Particle-phase: More chlorinated PCDDs attached to atmospheric particles are primarily removed by gravity. nih.gov Less chlorinated congeners in the particle phase are removed through atmospheric turbulence and diffusion. nih.gov

Vapor-phase: Vapor-phase dioxin-like compounds (DLCs) are generally deposited directly onto vegetation or soil. nih.gov

Wet Deposition:

This process involves the removal of PCDDs from the atmosphere by precipitation, including rain and snow. nih.gov

Wet deposition is the most efficient removal process for particle-bound DLCs. nih.gov It is particularly effective for scavenging particle-bound PCDDs and those with higher levels of chlorination. core.ac.uk

PCDDs have been detected in precipitation in various locations. nih.gov

One study revealed that dry deposition can be a more significant contributor than wet deposition, accounting for approximately 88% of the total deposition flux of PCDD/Fs in the ambient air of a drinking water treatment plant. aaqr.org However, other research suggests that wet and dry deposition loads can be roughly equal. sfei.org The relative importance of each process can be influenced by regional climate; for instance, areas with dry summers experience lower wet deposition during those months. sfei.org

Partitioning Behavior in Environmental Compartments

The environmental distribution of 1,3,6,9-TCDD and its congeners is heavily influenced by their partitioning behavior between different environmental media, such as air, water, soil, and sediment. This behavior is dictated by the physicochemical properties of the compounds, including their low water solubility and high lipophilicity. nih.govclu-in.org

Air-Water Interface Exchange

The exchange of PCDDs between the atmosphere and water bodies is a dynamic process. Volatilization from water surfaces back into the atmosphere can occur, particularly for the less chlorinated congeners. nih.gov However, due to their low water solubility, the majority of PCDDs entering the water column tend to adhere to particulate matter. nih.gov The Henry's Law constant, which describes the partitioning of a chemical between air and water at equilibrium, is a key parameter in understanding this exchange. For 2,3,7,8-TCDD, the Henry's Law coefficient has been reported as 1.62x10⁻⁵ atm-cu m/mole. epa.gov

Water-Sediment and Water-Soil Distribution

Due to their very low water solubility, most TCDD congeners found in aquatic environments are associated with sediments or suspended particles. epa.gov When PCDDs enter the water column, either through runoff, erosion, or atmospheric deposition, they quickly adhere to particles and are ultimately removed to the sediment layer. nih.gov Aquatic sediments are considered a major and ultimate environmental sink for these compounds. epa.gov

In soil systems, TCDDs exhibit large soil adsorption coefficients and low mobility. cdc.gov They are not expected to leach significantly through the soil profile. epa.gov The primary removal mechanisms from soil surfaces are erosion by wind or water and runoff into water bodies. nih.gov For TCDDs that are not eroded, burial becomes the main fate process. nih.gov

The distribution or sorption coefficient (Kd) quantifies the partitioning of a chemical between the solid phase (soil or sediment) and the liquid phase (water) at equilibrium. A higher Kd value indicates a greater tendency for the chemical to bind to solids.

Influence of Organic Carbon Content in Sediments and Soils

The organic carbon content of soil and sediment is a critical factor governing the adsorption and mobility of PCDDs. researchgate.net These compounds have a strong affinity for organic matter, and a high organic carbon content in soil or sediment leads to stronger binding. researchgate.netusda.gov

Sorption: The organic carbon-water (B12546825) partition coefficient (Koc) is used to describe the partitioning of a chemical between organic carbon and water. The high Koc values reported for PCDDs indicate that they will be strongly bound to organic matter. researchgate.netca.gov Studies have shown a strong correlation between the high adsorption affinity of TCDD isomers to soils and the organic matter content. usda.gov

Mobility: The strong binding to organic matter reduces the mobility of PCDDs in soil and sediment. researchgate.net Contamination of underlying groundwater from soil is considered unlikely unless a carrier is present, as might occur at a hazardous waste site. nih.gov

Persistence: While PCDDs persist longer in soils with higher organic content, the photolytic degradation rates on the surface of most soil types become similar after about five days. nih.gov

The distribution of organic matter in sediments has been found to decisively affect the partitioning of dioxins, with total organic carbon (TOC) playing an important role in their distribution. mdpi.com

Persistence and Degradation Pathways in Abiotic Matrices

1,3,6,9-Tetrachlorodibenzo-p-dioxin and its congeners are known for their environmental persistence. cdc.gov Their chemical stability contributes to their long half-lives in various environmental compartments. However, they are subject to degradation through certain abiotic processes, primarily photolysis.

Biodegradation of dioxins, particularly the more highly chlorinated congeners, is generally a very slow process. cdc.govclu-in.org The half-life of 2,3,7,8-TCDD in subsurface soil, where sunlight does not penetrate, is estimated to be between 25 and 100 years. clu-in.orgresearchgate.net

Photodegradation in Aquatic Systems

Photolysis, or degradation by sunlight, is a major degradation pathway for PCDDs in aquatic environments. nih.gov The rate of photolysis is influenced by factors such as water depth, season, and the presence of other organic molecules. epa.gov

Half-life: The photolysis half-life of 2,3,7,8-TCDD at the water's surface has been estimated to range from 21 hours in summer to 118 hours in winter. epa.gov Another study in natural waters estimated a half-life of approximately 3 days in summer and 16 days in winter. nih.gov However, these rates decrease significantly with increasing water depth. epa.gov

Degradation Products: Photodegradation of PCDDs involves the removal of chlorine atoms. For instance, the photolysis of 1,3,6,8-TCDD in natural water under sunlight resulted in a single, more polar photodegradation product. oup.com

Positional Influence: Dioxin congeners with chlorine atoms in the 2, 3, 7, and 8 positions are more readily degraded through photolysis than those substituted at the 1, 4, 6, and 9 positions. nih.gov

Catalysts: The presence of certain substances can enhance photodegradation. For example, the use of a hydrophobic solid support (octadecylsilylated silica (B1680970) gel) in a water-alcohol medium was shown to completely decompose 2,3,7,8-TCDD in 5 minutes when exposed to a UV lamp. nih.gov

Sediment-Associated Degradation

The degradation of 1,3,6,9-tetrachlorodibenzo-p-dioxin (1,3,6,9-TCDD) and other tetrachlorodibenzo-p-dioxin (TCDD) congeners in sediment is a critical process influencing their persistence and ultimate fate in aquatic environments. Sediments serve as a major sink for these hydrophobic compounds, where they can be subjected to various biotic and abiotic degradation processes. wikipedia.org The degradation pathways are complex and significantly influenced by the prevailing redox conditions, microbial populations, and the specific chemical structure of the dioxin congener.

Under anaerobic conditions, which are common in many sediment environments, reductive dechlorination is a primary degradation pathway for highly chlorinated dioxins. nih.govosti.gov This process involves the removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic congeners. nih.gov Studies on various TCDD isomers have demonstrated that microorganisms, particularly those of the Dehalococcoides genus, are implicated in these dechlorination reactions. nih.govosti.gov For instance, research on 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) in estuarine sediments showed its dechlorination to 1,2,4-trichlorodibenzo-p-dioxin (B167082) and subsequently to 1,3-dichlorodibenzo-p-dioxin (B1616466) under methanogenic conditions. epa.gov While specific studies on the 1,3,6,9-TCDD isomer are less common, the principles of reductive dechlorination are expected to apply. The efficiency of this process can be influenced by the presence of other organohalides, which can enhance the activity of dehalogenating bacteria. wikipedia.org

Table 1: Examples of TCDD Congener Degradation in Sediments

| TCDD Congener | Redox Condition | Degradation Process | Key Findings | Reference |

| 1,2,3,4-TCDD | Methanogenic | Reductive Dechlorination | Dechlorinated to 1,2,4-trichlorodibenzo-p-dioxin and 1,3-dichlorodibenzo-p-dioxin. | epa.gov |

| 2,3,7,8-TCDD | Anaerobic | Reductive Dechlorination | Removal of up to 86% observed in microcosms with anaerobic activated sludge and primary substrates. | nih.gov |

| 2,3,7,8-TCDD | Sequential Anaerobic-Aerobic | Biodegradation | Approximately 60% removal efficiency achieved in the presence of specific microorganisms and amendments. | usgs.gov |

| TCDDs (general) | Anaerobic | Reductive Dechlorination | Higher chlorinated dioxins are converted to lower chlorinated congeners by microorganisms like Dehalococcoides. | nih.govosti.gov |

Bioaccumulation and Trophic Transfer within Ecological Food Webs

The bioaccumulation and trophic transfer of 1,3,6,9-TCDD and its congeners are significant concerns due to their persistence and lipophilicity. These characteristics facilitate their accumulation in the fatty tissues of organisms and subsequent magnification up the food chain.

Uptake by Aquatic Organisms and Vegetation

Aquatic organisms can take up TCDD congeners directly from contaminated water and sediment, as well as through their diet. waterquality.gov.auepa.gov Due to their low water solubility, TCDDs are predominantly associated with sediments and suspended particulate matter. wikipedia.org Benthic invertebrates, which live in and ingest sediment, are a primary entry point for these compounds into the aquatic food web. frontiersin.org From there, TCDDs are transferred to bottom-feeding fish and other predators.

The uptake and bioaccumulation of TCDDs in aquatic organisms are well-documented. For instance, studies on 2,3,7,8-TCDD have reported high bioaccumulation factors (BAFs) in various fish species. nih.gov BAFs, which represent the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, can range from thousands to tens of thousands for TCDD in fish. nih.gov The degree of bioaccumulation can vary among different congeners and species, and is influenced by factors such as the organism's lipid content and metabolic capacity. epa.gov

Vegetation, both aquatic and terrestrial, can also accumulate TCDD congeners. Aquatic plants can absorb these compounds from the water and sediment. oup.com Studies on the aquatic plant Arabidopsis thaliana have shown that it can uptake 2,3,7,8-TCDD through its roots and accumulate it in its vegetative parts, particularly in the leaves and seeds. nih.gov Similarly, research on various plant species in contaminated areas has demonstrated the uptake of different PCDD/F congeners from the soil, with concentrations often being higher in the leaves than in the roots or stems. researchgate.netepa.gov This suggests that atmospheric deposition and volatilization from soil can also be significant pathways for plant contamination. epa.gov

Table 2: Bioaccumulation of TCDD Congeners in Aquatic Organisms and Vegetation

| Organism/Plant | TCDD Congener | Key Findings on Uptake and Accumulation | Reference |

| Fish (various species) | 2,3,7,8-TCDD | High bioaccumulation factors (BAFs) observed, ranging from 11,500 to 106,000 in different species. | nih.gov |

| Arabidopsis thaliana | 2,3,7,8-TCDD | Uptake through roots with accumulation primarily in rosette leaves and mature seeds. | nih.gov |

| Aquatic Vegetation (Lemna sp. and Potamogeton sp.) | 1,3,6,8-TCDD | Concentration factors ranged from 2.5 x 10⁴ to 2.0 x 10⁵. | oup.com |

| Polychaete (Hediste diversicolor) | 2,3,7,8-TCDD and other congeners | Preferential accumulation of less chlorinated congeners like 2,3,7,8-TCDD. | frontiersin.org |

| Various Vegetation Species | PCDD/Fs | Higher concentrations found in leaves compared to roots and stems, suggesting atmospheric pathways. | researchgate.netepa.gov |

Biomagnification Potential in Higher Trophic Levels

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. TCDD congeners, due to their high persistence and lipophilicity, exhibit a strong potential for biomagnification in aquatic and terrestrial food webs. wikipedia.orgusgs.gov

The primary route of exposure for many higher trophic level organisms is through their diet. waterquality.gov.au As smaller organisms containing TCDDs are consumed by larger ones, the contaminants are transferred and accumulate in the predator's tissues at a higher concentration. This process continues up the food chain, leading to the highest concentrations in top predators such as large fish, fish-eating birds, and marine mammals. researchgate.net

Studies of various ecosystems have confirmed the biomagnification of TCDD and related compounds. For example, research in the Great Lakes has demonstrated the biomagnification of 2,3,7,8-TCDD equivalents through the food chain. usgs.gov Similarly, investigations in contaminated areas like the Passaic River in New Jersey and Ya-Er Lake in China have shown elevated levels of TCDDs in fish and other aquatic organisms, with the highest concentrations found in predatory species. researchgate.netwa.gov

The biomagnification of TCDDs has significant implications for both wildlife and human health, as consumption of contaminated fish and other wildlife is a primary route of human exposure to these toxic compounds. epa.govclu-in.org

Advanced Analytical Methodologies for Environmental Quantification of 1,3,6,9 Tetrachlorodibenzo P Dioxin

Sample Collection and Preparation for Diverse Environmental Matrices (Air, Water, Soil, Sediment, Biota)

The initial and one of the most critical stages in the analysis of 1,3,6,9-TCDD is the collection of a representative sample, followed by a rigorous preparation process to isolate the analyte from complex matrices. nih.gov

For air sampling, a common approach involves the use of a high-volume sampler that draws a large volume of air through a quartz-fiber filter to collect particulate-bound dioxins, followed by a polyurethane foam (PUF) adsorbent plug to trap gaseous-phase compounds. well-labs.com

Water samples, typically of a large volume (e.g., 1 liter), are collected and often spiked with stable isotopically labeled analogs of polychlorinated dibenzo-p-dioxins (PCDDs) before extraction. well-labs.com

Soil and sediment samples are often dried and homogenized before extraction. A Soxhlet extractor with a Dean-Stark trap can be utilized to simultaneously remove water and extract PCDDs. epa.gov

Biota , such as fish tissue, require homogenization. The extraction process for tissue samples may involve mixing with sodium sulfate (B86663) to create a dry mixture, followed by extraction. well-labs.com

Once a sample is collected, the next step is to extract the 1,3,6,9-TCDD from the matrix. Several techniques are employed, each with its advantages and disadvantages.

Soxhlet Extraction: This is a traditional and widely used method for solid samples. researchgate.netthermofisher.com It involves continuous extraction with an organic solvent (e.g., a mixture of methylene (B1212753) chloride and hexane) over an extended period, typically 18 to 24 hours. well-labs.comthermofisher.com While effective, it is time-consuming and requires large volumes of solvent. thermofisher.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures. thermofisher.com These conditions increase the efficiency of the extraction process, allowing for shorter extraction times (less than 15 minutes for a 10-gram sample) and significantly reduced solvent consumption compared to Soxhlet extraction. thermofisher.com

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is known for its ability to provide clean extracts, reducing the need for extensive post-extraction cleanup. researchgate.net

The following table provides a comparison of these common extraction techniques.

| Extraction Technique | Principle | Advantages | Disadvantages |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Well-established and referenced method. researchgate.net | Time-consuming, large solvent consumption. thermofisher.com |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Fast, reduced solvent volume, automated. thermofisher.com | High initial instrument cost. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2). | Provides clean extracts, environmentally friendly solvent. researchgate.net | Can have variable extraction efficiencies depending on the matrix. |

The crude extracts obtained from the initial extraction are complex mixtures containing numerous co-extracted compounds that can interfere with the final analysis. nih.gov Therefore, a multi-step clean-up procedure is essential to isolate the 1,3,6,9-TCDD from these interferences. This is typically achieved through column chromatography using a combination of different adsorbents.

Silica (B1680970) Gel Column: Often used in multiple layers with different acid and base modifications, silica gel is effective in removing non-polar interferences. nih.govsigmaaldrich.com A multi-layer silica gel column can be a key component of the extraction and cleanup process. sigmaaldrich.com

Alumina (B75360) Column: Basic alumina is commonly used to separate PCDDs from other chlorinated compounds like polychlorinated biphenyls (PCBs). dioxin20xx.org

Carbon Column: A dual-layer carbon reversible tube can be employed for the isolation of dioxins, furans, and non-ortho PCBs. The sample extract is passed through the carbon tube, which retains the target compounds. These are then eluted in the reverse direction with a strong solvent like toluene. sigmaaldrich.com

The clean-up process can also involve back-extraction with acid and/or base to remove acidic and basic interferences. well-labs.com High-performance liquid chromatography (HPLC) can be used for further fractionation and isolation of specific isomers. well-labs.com

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

The gold standard for the analysis of 1,3,6,9-TCDD and other PCDDs is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). chromatographyonline.comwaters.com This technique offers the high sensitivity and selectivity required for the detection and quantification of these compounds at ultra-trace levels. waters.com

The HRGC component separates the different congeners based on their boiling points and interaction with the stationary phase of the capillary column. chromatographyonline.com The HRMS then detects and quantifies the specific ions characteristic of the target analytes with high mass accuracy, which helps to differentiate them from interfering compounds with the same nominal mass. waters.com

Isotope dilution is a highly accurate quantification technique used in the analysis of PCDDs, including 1,3,6,9-TCDD. well-labs.comchromatographyonline.com The principle of this method involves spiking the sample with a known amount of a stable isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-labeled TCDD) prior to extraction and cleanup. well-labs.comepa.gov

This labeled internal standard behaves chemically and physically similarly to the native analyte throughout the entire analytical procedure. By measuring the ratio of the response of the native analyte to the labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately calculated, correcting for any losses that may have occurred during sample preparation. epa.gov This approach significantly improves the accuracy and precision of the measurement. epa.gov

There are 75 possible congeners of polychlorinated dibenzo-p-dioxins. tandfonline.com While the focus of this article is on 1,3,6,9-TCDD, analytical methods are often designed to identify and quantify a range of congeners, particularly the 17 most toxic 2,3,7,8-substituted congeners. ynu.ac.jpeurofinsus.com

Congener-specific analysis is crucial because the toxicity of different PCDD congeners can vary significantly. nih.gov HRGC with appropriate capillary columns (e.g., those with a 5% phenyl stationary phase) is used to achieve the necessary chromatographic separation of the different isomers. chromatographyonline.com The identification of a specific congener is based on its retention time compared to that of an authentic standard and the confirmation of the correct isotopic ratio of its characteristic ions in the mass spectrometer. epa.gov

Due to the extremely low concentrations of 1,3,6,9-TCDD found in the environment, achieving low detection limits is a primary objective of the analytical methodology. The detection limits are typically dependent on the level of interferences in the sample matrix rather than instrumental limitations. well-labs.com For instance, the Method Detection Limit (MDL) for 2,3,7,8-TCDD in water has been reported to be as low as 4.4 pg/L (parts-per-quadrillion). well-labs.com

Stringent Quality Assurance/Quality Control (QA/QC) protocols are essential to ensure the reliability and validity of the analytical data. These protocols are detailed in standardized methods such as U.S. EPA Method 1613B and Method 8280B. well-labs.comepa.gov Key QA/QC measures include:

Analysis of Blanks: Method blanks, field blanks, and trip blanks are analyzed to assess for potential contamination during the analytical process and sample handling. well-labs.comfloridadep.gov

Calibration: The HRGC-HRMS system is calibrated using a series of standard solutions containing known concentrations of the target analytes and their labeled analogs. waters.com

Recovery Standards: The recovery of the isotopically labeled internal standards is monitored to ensure the efficiency of the extraction and cleanup procedures. epa.gov

Ongoing Precision and Recovery (OPR): A blank sample is spiked with known quantities of analytes and processed with each batch of samples to monitor the laboratory's ongoing performance. eurofinsus.com

The following table summarizes key QA/QC parameters and their typical acceptance criteria.

| QA/QC Parameter | Purpose | Typical Acceptance Criteria |

| Method Blank | Assess laboratory contamination. | Below the Method Detection Limit (MDL). floridadep.gov |

| Calibration Verification | Verify the initial calibration of the instrument. | Within a specified percentage deviation from the true value. jenck.com |

| Internal Standard Recovery | Monitor the efficiency of the sample preparation process. | Typically within a range of 40-130% or as specified by the method. |

| Ion Abundance Ratio | Confirm the identity of the target analyte. | Within ±15% of the theoretical ratio. epa.gov |

Emerging Analytical Techniques for Dioxin Analysis (e.g., Biosensor-Based Screening Methods)

While high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) remains the "gold standard" for the quantitative analysis of dioxins, its high cost, complexity, and limited sample throughput have driven the development of alternative screening methods. nih.govresearchgate.net Emerging analytical techniques, particularly biosensor-based screening methods, offer rapid, simple, and cost-effective alternatives for detecting dioxins and related compounds in environmental and biological samples. nih.gov These methods are particularly useful for initial screening of a large number of samples, identifying those that require further confirmation by HRGC-HRMS.

Biosensors for dioxin detection can be broadly categorized into two types: those based on the aryl hydrocarbon receptor (AhR) signaling pathway and immunoassays based on antibodies. nih.gov The AhR-based assays are physiologically relevant as they measure the total toxic equivalency (TEQ) of dioxin-like compounds based on their ability to activate the AhR signaling pathway. nih.gov

Immunoassays: Antibody-based approaches, such as the enzyme-linked immunosorbent assay (ELISA), are among the most developed biosensor techniques for dioxin analysis. nih.gov Competitive ELISA is a common format where dioxins in a sample compete with a labeled dioxin standard for binding to a limited number of specific antibodies. nih.gov The signal produced is inversely proportional to the concentration of the target analyte in the sample. These immunoassays have been established as rapid and cost-effective screening tools. nih.gov However, a limitation of traditional ELISAs is that they often require at least an hour for a single measurement and the use of enzyme-labeled reagents. nih.gov

Surface Plasmon Resonance (SPR)-based Biosensors: Surface Plasmon Resonance (SPR)-based biosensor immunoassays represent a more advanced, automated approach that eliminates the need for enzyme-labeled reagents. nih.gov SPR technology detects changes in the refractive index on a sensor surface as molecules bind or dissociate, allowing for real-time monitoring of interactions. mdpi.com This technique has been applied to the screening of dioxins, with one study reporting detection limits of 0.1 ng/mL for TCDD, requiring only 15 minutes for a single measurement. nih.gov

Whole-Cell Biosensors: Whole-cell biosensors utilize genetically engineered microorganisms or cell lines as the sensing element. nih.gov The Chemical Activated Luciferase gene eXpression (CALUX) bioassay is a well-established example, using a cell line that produces luciferase enzyme in response to AhR activation by dioxins. nih.gov The amount of light produced is proportional to the TEQ of the sample. While effective, there is ongoing research to develop other whole-cell biosensors, such as those using bacteria like Pseudomonas sp. for detecting related compounds like PCBs in soil. nih.gov

| Technique | Principle | Key Advantages | Reported Performance Example |

|---|---|---|---|

| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive binding between sample dioxins and enzyme-labeled dioxins for a limited number of antibodies. nih.gov | Rapid, simple, cost-effective. nih.gov | Detection limit of 28 ± 6 pg TMDD/mL DMSO achieved with modified methods. nih.gov |

| SPR-based Immunoassay | Real-time detection of antibody-antigen binding by measuring changes in surface plasmon resonance, eliminating the need for labeled reagents. nih.gov | Highly automated, rapid measurement time. nih.gov | Detection limit of 0.1 ng/mL for TCDD; 15-minute measurement time. nih.gov |

| CALUX (Chemical Activated Luciferase Expression) | Genetically modified cells produce a light-emitting enzyme (luciferase) in response to dioxin binding to the Aryl hydrocarbon receptor (AhR). nih.gov | Measures total toxic equivalency (TEQ), physiologically relevant. nih.gov | Detection limit of 50 fg of TCDD. nih.gov |

Theoretical and Spectroscopic Approaches in Elucidating Formation Intermediates

Understanding the formation pathways of polychlorinated dibenzo-p-dioxins (PCDDs) is crucial for controlling their emission from thermal processes like waste incineration. researchgate.net Theoretical and spectroscopic approaches play a significant role in elucidating the complex reaction mechanisms and identifying key intermediates involved in the formation of specific congeners, including tetrachlorodibenzo-p-dioxins (TCDDs).

Reaction-Kinetic Modeling: Computational modeling provides insights into the gas-phase formation of PCDDs from precursor compounds like chlorinated phenols. For instance, a detailed 71-step reaction-kinetic model has been developed to describe the formation of 1,3,6,8-TCDD and 1,3,7,9-TCDD from the oxidation of 2,4,6-trichlorophenol. researchgate.net This model highlights the critical role of radical-radical recombination reactions of 2,4,6-trichlorophenoxyl radicals. researchgate.net The formation of chlorophenoxy radicals is considered a key initial step in the broader formation of PCDDs. researchgate.net Such models demonstrate that high-temperature, gas-phase reactions of chlorinated phenols containing an ortho-chlorine can lead to significantly higher yields of PCDDs than previously thought. researchgate.net

Quantum Chemical Studies: Quantum chemical calculations are employed to investigate the thermodynamics and kinetics of different reaction pathways at the molecular level. These studies can map out the potential energy surfaces for reactions, identifying the most energetically favorable routes to dioxin formation. For example, theoretical studies have explored the formation pathways of the highly toxic 2,3,7,8-TCDD from 2,4,5-trichlorophenol (B144370) precursors. dntb.gov.ua These computational approaches help to identify transition states and reaction intermediates that are often difficult to detect experimentally.

The primary precursors for PCDD formation are often structurally related compounds that undergo complex reactions at temperatures between 400 and 800 °C. researchgate.net The key steps generally involve the formation of phenoxy radicals from chlorophenols, followed by a series of condensation, cyclization, and de-chlorination/hydrogenation reactions.

| Precursor Example | Key Intermediate Species | Critical Reaction Step | Resulting Product Class |

|---|---|---|---|

| 2,4,6-Trichlorophenol | 2,4,6-Trichlorophenoxyl radicals | Radical-radical recombination. researchgate.net | Tetrachlorodibenzo-p-dioxins (e.g., 1,3,6,8- and 1,3,7,9-TCDD). researchgate.net |

| Chlorophenols (general) | Chlorophenoxy radicals | Formation of phenoxy radicals via loss of phenoxyl-hydrogen. researchgate.net | Polychlorinated dibenzo-p-dioxins (PCDDs). researchgate.net |

| 2,4,5-Trichlorophenol | (Intermediates studied via quantum chemistry) | (Reaction pathways determined by computational analysis). dntb.gov.ua | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dntb.gov.ua |

Ecological Presence and Environmental Impact Assessment of Tetrachlorodibenzo P Dioxin Congeners

Environmental Monitoring of 1,3,6,9-Tetrachlorodibenzo-p-dioxin and Related Isomers in Ecosystems

Environmental monitoring of dioxins is almost universally centered on the congeners that contribute to the total Toxic Equivalency (TEQ), a measure of dioxin-like toxicity relative to the most potent isomer, 2,3,7,8-TCDD. cdc.govwa.govnih.gov Isomers like 1,3,6,9-TCDD lack the 2,3,7,8-chlorine substitution pattern necessary for significant AhR binding and are thus considered non-toxic or minimally toxic. cdc.gov As a result, they are not typically included in routine monitoring programs or TEQ calculations.

While 2,3,7,8-TCDD is a known contaminant in the manufacturing of 2,4,5-trichlorophenol (B144370) (a precursor to the herbicide 2,4,5-T and the disinfectant hexachlorophene), other isomers originate from different sources. cdc.govepa.gov For instance, the 1,3,6,8-TCDD isomer has been identified as a contaminant in certain formulations of the herbicide 2,4-D. cdc.gov Other non-2,3,7,8-substituted isomers are known to be produced during various combustion processes, such as in incinerator fly ash and soot. epa.gov It is plausible that 1,3,6,9-TCDD shares similar origins, arising from industrial combustion or as a trace impurity in chemical manufacturing, but its presence is not well-documented.

Comprehensive data on spatial and temporal trends are not available for 1,3,6,9-TCDD specifically. However, broad trends for the general class of PCDDs show a decline in environmental concentrations in many industrialized nations since the 1980s. nih.gov This decrease is largely attributed to stricter regulations on industrial emissions, particularly from municipal and medical waste incinerators, and the cessation of manufacturing certain chlorinated chemicals. nih.govcdc.gov

Environmental levels of the most common dioxins, such as octachlorodibenzo-p-dioxin (B131699) (OCDD) and the 2,3,7,8-substituted congeners, are found globally in air, soil, and sediment. cdc.gov Concentrations are generally higher in urban and industrial areas compared to remote, rural locations. cdc.gov It can be inferred that trace concentrations of 1,3,6,9-TCDD would follow similar spatial patterns, linked to historical or ongoing combustion and industrial sources. However, without targeted monitoring, its specific distribution and trends remain uncharacterized.

Bioaccumulation Patterns in Aquatic and Terrestrial Biota

Bioaccumulation, the process by which a substance builds up in an organism, is a key concern for persistent organic pollutants like dioxins. The potential for a congener to bioaccumulate is strongly related to its lipophilicity (affinity for fats) and its resistance to metabolic breakdown. While all TCDDs are highly lipophilic, their bioaccumulation potential varies significantly based on their structure.

Research indicates that the substitution pattern on the dioxin molecule is a critical factor. Studies have shown that PCDD/F congeners with chlorine atoms in the 1,4,6, or 9 positions tend to have lower bioaccumulation potential. This is attributed to factors such as molecular size, which can hinder passage across biological membranes, and potentially higher rates of metabolic elimination compared to the highly persistent 2,3,7,8-substituted isomers.

The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are metrics used to quantify the accumulation of a chemical in an organism from water and from all environmental sources (water, food, sediment), respectively. For 2,3,7,8-TCDD, these factors are extremely high, reflecting its significant potential to magnify up the food chain. nih.gov

Specific BCF or BAF data for 1,3,6,9-TCDD are not available in the scientific literature. However, based on the structural activity relationships observed for other congeners, its bioaccumulation potential is expected to be substantially lower than that of 2,3,7,8-TCDD. For contrast, field studies have measured BAFs for 2,3,7,8-TCDD in various fish species ranging from 3,000 to over 100,000. nih.gov The values for a non-2,3,7,8-substituted isomer like 1,3,6,9-TCDD would likely be orders of magnitude lower. Plants generally show a very low uptake of dioxins from the soil. epa.govclu-in.org

Table 1: Comparative Bioaccumulation and Physicochemical Properties of TCDD Isomers This table contrasts the well-studied 2,3,7,8-TCDD with the expected properties of 1,3,6,9-TCDD based on general principles and data for other non-toxic congeners.

| Property | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 1,3,6,9-Tetrachlorodibenzo-p-dioxin | Reference |

|---|---|---|---|

| Toxicity Mechanism | Binds strongly to Aryl hydrocarbon Receptor (AhR) | Does not significantly bind to AhR | nih.govcdc.gov |

| Toxic Equivalency Factor (TEF) | 1 | Not assigned (presumed near zero) | cdc.gov |

| Bioaccumulation Potential | Very High | Low to Moderate | nih.gov |

| Fish BAF (Example Range) | 11,500 - 106,000 (various species) | Data not available; expected to be significantly lower | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | ~6.8 | ~6.3 | ca.gov |

Ecosystem-Level Consequences of Dioxin Contamination

The ecosystem-level consequences of dioxin contamination, such as impacts on wildlife health and ecological processes, are almost exclusively driven by the toxic congeners that act through the AhR pathway. nih.govresearchgate.net The activation of this receptor can lead to a wide range of adverse outcomes, including reproductive failure, developmental defects, and immunotoxicity. who.intepa.gov

There is no scientific evidence to suggest that 1,3,6,9-TCDD at environmentally relevant concentrations has any adverse impact on wildlife populations or community structure. The documented ecological damage from dioxins is linked to high exposures to TEQ-contributing congeners. For example, severe contamination events have led to population declines in sensitive species like fish-eating birds and mammals due to reproductive and developmental failures. nih.gov These effects are a direct consequence of the specific toxicity of 2,3,7,8-substituted dioxins and are not expected from isomers like 1,3,6,9-TCDD that lack the key structural features for toxicity. cdc.gov Studies on various invertebrates and plants have shown that even 2,3,7,8-TCDD has limited observable effects, suggesting that organisms lower on the food chain are less sensitive. clu-in.org

Ecological processes and services can be disrupted by severe chemical contamination. For dioxins, this would be a secondary effect resulting from major impacts on key species within an ecosystem. For instance, the loss of a top predator due to dioxin-induced reproductive failure could alter the populations of its prey species, leading to cascading effects on the food web. Since 1,3,6,9-TCDD is not associated with the level of toxicity required to cause such primary impacts on wildlife populations, it is not considered a threat to the integrity of ecological processes and services. The primary ecological risk remains firmly associated with its highly toxic congeners. nih.govwho.int

Risk Assessment Frameworks for Ecological Receptors

Ecological risk assessments for dioxins, including congeners such as 1,3,6,9-Tetrachlorodibenzo-p-dioxin, are systematic frameworks designed to evaluate the potential for adverse effects on natural populations and ecosystems. epa.govnih.govdcceew.gov.au These frameworks are essential because dioxin-like compounds are persistent, bioaccumulative, and can cause a spectrum of toxic effects in vertebrate species, even at low concentrations. dcceew.gov.au The assessments generally follow a multi-phase process that includes problem formulation, analysis (which encompasses exposure and effects assessment), and risk characterization. researchgate.net

A central component of these frameworks is the Toxicity Equivalence (TEQ) methodology, which is used to assess the cumulative risk from complex mixtures of dioxins, furans, and polychlorinated biphenyls (PCBs). ornl.govoup.com This approach is necessary because these compounds typically occur together in the environment. The methodology uses 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), the most potent congener, as the reference chemical to standardize the toxicity of other related compounds. oup.comepa.gov

The Toxicity Equivalency Factor (TEF) Approach

The TEQ methodology relies on Toxicity Equivalency Factors (TEFs), which are consensus-based values that reflect the relative potency of a specific dioxin-like congener compared to 2,3,7,8-TCDD. oup.comnih.gov The reference compound, 2,3,7,8-TCDD, is assigned a TEF of 1.0. nih.gov For any given environmental sample, the concentration of each dioxin-like congener is multiplied by its assigned TEF to yield a Toxic Equivalent (TEQ) concentration. These individual TEQ values are then summed to produce a single total TEQ value for the mixture, which represents the combined 2,3,7,8-TCDD-like activity. oup.com

The World Health Organization (WHO) has convened expert panels to establish and periodically re-evaluate TEFs for mammals, fish, and birds. ornl.govnih.gov The 2005 WHO re-evaluation established the current consensus TEFs used in risk assessments globally. nih.gov

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds for Birds, Fish, and Mammals. This table presents the TEF values for various Polychlorinated dibenzo-p-dioxins (PCDDs), Polychlorinated dibenzofurans (PCDFs), and Polychlorinated biphenyls (PCBs) relative to 2,3,7,8-TCDD.

Source: Adapted from Van den Berg et al., 2006. nih.govnih.gov

Phases of Ecological Risk Assessment

The framework for assessing the ecological risk of dioxin-like compounds is typically structured into three main phases. researchgate.net

Table 2: Core Phases of the Ecological Risk Assessment Framework for Dioxins.

Source: Adapted from U.S. EPA and other ecological risk assessment guidance. epa.govresearchgate.netusda.gov

Detailed Research Findings and Considerations

Research and practical application of these frameworks have yielded several key findings. Toxicity Reference Values (TRVs) are critical for risk characterization and are derived from scientific literature to identify doses above which ecologically relevant effects may occur. epa.govitrcweb.org The process involves comparing exposure point concentrations to these TRVs to determine the potential for adverse effects. usda.gov

A significant challenge in these assessments is the analytical chemistry required. epa.gov To accurately quantify risks to wildlife, analytical methods must achieve extremely low detection limits, often near or below one part per trillion (pg/g) for 2,3,7,8-TCDD in environmental samples. epa.gov Furthermore, congener pattern analysis can be employed to help identify the probable sources of contamination by examining the unique fingerprint of the mixture. epa.gov

Risk assessments often adopt a conservative approach to account for inherent uncertainties. dcceew.gov.au These uncertainties can arise from a lack of toxicity data for specific native species, requiring extrapolation from a limited number of tested organisms, and gaps in knowledge about the bioaccumulation and sensitivity of different trophic levels. dcceew.gov.aunih.gov For example, risk assessments in Australia noted that while dioxin levels were generally low, they were highly variable, with birds of prey at the top of the food chain accumulating the highest concentrations. dcceew.gov.au

Innovative Remediation Strategies for 1,3,6,9 Tetrachlorodibenzo P Dioxin Contaminated Environments

Physical and Chemical Treatment Technologies

Physical and chemical methods are often employed for sites with high concentrations of contaminants, offering relatively rapid and efficient removal.

Thermal treatment is a robust method for the definitive destruction of dioxins in heavily contaminated materials like soils and sediments.

Thermal Desorption: This process involves heating the contaminated soil to a temperature high enough to vaporize the dioxins, but not to destroy the soil matrix itself. In-Pile Thermal Desorption (IPTD®) is one such technology. For dioxin-contaminated soil and sediment at the Danang Airport in Vietnam, a target temperature of 335°C was established to meet the cleanup goal of 150 parts per trillion (ppt) toxic equivalents (TEQ). dioxin20xx.org A pilot project demonstrated that heating the soil to this temperature could achieve a pollutant removal rate of 99%. tuiasi.ro The vaporized contaminants are then collected and treated, often by a thermal oxidizer. tuiasi.ro

Incineration: This technology uses high temperatures to destroy the dioxin compounds completely. The vaporized dioxins from thermal desorption can be destroyed in a thermal oxidizer at temperatures around 1,100°C, achieving a destruction rate of 99.9999%. tuiasi.ro Incineration is considered a highly effective and scientifically proven technology for destroying dioxins. dioxin20xx.org However, the process itself must be carefully controlled, as incomplete combustion or the presence of precursors in cooler zones of the incinerator (200-450°C) can lead to the formation of new dioxin molecules. dcceew.gov.au The efficiency of the Air Pollution Control (APC) systems is critical to minimizing the release of any newly formed dioxins. dcceew.gov.au

Table 1: Thermal Treatment Parameters for Dioxin Remediation

| Technology | Target Temperature | Treatment Goal | Destruction/Removal Efficiency | Reference |

|---|---|---|---|---|

| In-Pile Thermal Desorption (IPTD®) | 335°C | 150 ppt (B1677978) TEQ | >90% in-pile destruction | dioxin20xx.org |

| Thermal Desorption | 335°C | - | 99% removal from soil | tuiasi.ro |

| Thermal Oxidizer (for vapor) | 1,100°C | - | 99.9999% destruction | tuiasi.ro |

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. researchgate.netnih.gov These processes are suitable for treating a wide range of refractory organic contaminants and can be applied to polluted waters and potentially to soil slurries. nih.govnih.gov

Several AOPs, including photolysis, photocatalysis, and Fenton oxidation, have been shown to be effective in destroying polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov The fundamental mechanism involves the production of powerful radicals that can attack and break down the stable aromatic structure of dioxins. researchgate.net For instance, the Fenton reaction (using iron salts and hydrogen peroxide) and similar processes generate these potent radicals that can oxidize contaminants. omu.edu.trresearchgate.net While highly effective, it is crucial to carefully select the operating conditions to prevent the formation of other hazardous by-products, especially when chlorine or dioxin precursors are present in the wastewater. nih.gov

Solvent extraction, also known as soil washing, is a physical-chemical separation process that uses a liquid to dissolve and remove contaminants from soil. researchgate.net This technique transfers the contaminant from the soil matrix to the solvent. The effectiveness of this method depends heavily on the type of solvent used, temperature, and soil-to-liquid ratio. researchgate.net

Various solvents have been tested for their ability to extract dioxins from contaminated soil.

Organic Solvents: Solvents like ethanol, methanol, and acetone (B3395972) have demonstrated the ability to extract around 40% of dioxins from contaminated soil at room temperature. researchgate.net Ethanol is considered a promising option due to its relatively low toxicity and biodegradability. researchgate.net

Natural Oils: Fish oil extract has been used in a combined method that removed over 94% of PCDD/Fs from both moderately and highly contaminated soils, working through particle collision and penetration. researchgate.net

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process compared to traditional methods like Soxhlet extraction. nih.gov ASE, when combined with analytical methods like ELISA, can be an efficient approach for high-throughput screening of dioxin-contaminated soil samples. nih.gov

While solvent extraction can achieve high removal efficiencies (up to 99%), a key challenge is the management and treatment of the resulting contaminated solvent. researchgate.net

Bioremediation Approaches for Dioxin-Contaminated Soils and Sediments

Bioremediation presents a more environmentally friendly and cost-effective alternative to physical and chemical treatments. nchu.edu.twnih.gov This technology utilizes microorganisms to detoxify or degrade contaminants. nchu.edu.twjst.go.jp For dioxins, bioremediation can proceed through both anaerobic and aerobic pathways. nih.govneptjournal.com

Aerobic biodegradation involves the use of microorganisms that require oxygen to break down contaminants. nih.gov Indigenous microorganisms from contaminated sites are often capable of degrading dioxins. nih.gov The primary mechanism in aerobic degradation is an oxidative attack initiated by enzymes, particularly dioxygenases, which introduce oxygen atoms into the aromatic ring, leading to its cleavage and subsequent breakdown. jst.go.jpresearchgate.net Microbial consortia, or communities of different microbial strains, often exhibit enhanced degradation capabilities due to synergistic interactions. nih.gov

Several bacterial genera have been identified as key players in the aerobic degradation of dioxins.

Sphingomonas : Strains of Sphingomonas, such as Sphingomonas wittichii RW1, are well-studied for their dioxin-degrading abilities. nih.govnih.gov This strain can utilize dibenzo-p-dioxin (B167043) as a sole source of carbon and energy. nih.gov The degradation pathway is initiated by a multi-component enzyme called dioxin dioxygenase, which performs an angular dioxygenation, attacking the carbon atom adjacent to the ether bridge. nih.govnih.gov This initial step leads to the formation of unstable intermediates that are further metabolized, eventually resulting in ring cleavage. researchgate.netnih.gov Sphingomonas species have been shown to degrade a variety of chlorinated dioxins. nih.gov

Pseudomonas : Various Pseudomonas species are known for their ability to degrade aromatic compounds, including dioxins. frontiersin.org For example, Pseudomonas veronii PH-03 was isolated from contaminated soil and can grow on dibenzo-p-dioxin and some chlorinated congeners like 1-chlorodibenzo-p-dioxin (B167028) and 2-chlorodibenzo-p-dioxin. nih.govresearchgate.net The degradation involves enzymes such as 2,2',3-trihydroxybiphenyl dioxygenase and catechol-2,3-dioxygenase, which lead to the formation of intermediates like chlorocatechols. nih.gov However, the accumulation of toxic metabolites, such as 3,4,5,6-tetrachlorocatechol from the transformation of 1,2,3,4-TCDD, can inhibit bacterial growth. nih.gov

Burkholderia : Members of the genus Burkholderia also contribute to dioxin bioremediation. nih.gov The endophytic bacterium Burkholderia cenocepacia 869T2 demonstrated the ability to degrade nearly 95% of 2,3,7,8-TCDD within one week under aerobic conditions. nchu.edu.twresearchgate.netnih.gov Transcriptomic analysis revealed that catabolic genes involved in dioxin metabolism were expressed early in the process. researchgate.netnih.gov A key enzyme identified was L-2-haloacid dehalogenase, which plays a crucial role in the dehalogenation (removal of chlorine atoms) from the dioxin molecule. nchu.edu.twresearchgate.netnih.gov

Table 2: Key Bacterial Genera in Aerobic Dioxin Degradation

| Bacterial Genus | Example Strain(s) | Key Enzymes/Mechanisms | Degradation Capability | Reference(s) |

|---|---|---|---|---|

| Sphingomonas | S. wittichii RW1 | Dioxin dioxygenase (angular dioxygenation) | Dibenzo-p-dioxin, various chlorinated dioxins | nih.gov, nih.gov, nih.gov |

| Pseudomonas | P. veronii PH-03 | 2,2',3-trihydroxybiphenyl dioxygenase, catechol-2,3-dioxygenase | Dibenzo-p-dioxin, 1-CDD, 2-CDD | nih.gov, researchgate.net |

| Burkholderia | B. cenocepacia 869T2 | L-2-haloacid dehalogenase | 2,3,7,8-TCDD (~95% degradation in 7 days) | researchgate.net, nchu.edu.tw, nih.gov |

Anaerobic Reductive Dechlorination Processes

The bacterial genus Dehalococcoides is a key player in the reductive dechlorination of many chlorinated aromatic compounds. researchgate.net Strains of Dehalococcoides have been shown to dechlorinate various PCDD congeners. For example, Dehalococcoides sp. strain CBDB1 can reductively dechlorinate 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) and 1,2,3,4-TCDD to lower chlorinated congeners. While direct evidence for the dechlorination of 1,3,6,9-TCDD by Dehalococcoides is currently lacking, the known metabolic capabilities of this genus suggest it is a prime candidate for such a role. These bacteria are obligate anaerobes and utilize chlorinated compounds as electron acceptors for their respiration, a process known as dehalorespiration. researchgate.netnih.govnih.govenviro.wiki The presence and activity of specific reductive dehalogenase enzymes within these microorganisms are critical for the dechlorination process.

Enhancement Strategies for Bioremediation (e.g., Biostimulation, Bioaugmentation, Composting)

To enhance the efficiency of bioremediation for dioxin-contaminated sites, several strategies can be employed.

Biostimulation involves the addition of nutrients, electron donors, or other amendments to stimulate the growth and activity of indigenous microorganisms capable of degrading the target contaminant. For general hydrocarbon contamination, biostimulation has been shown to significantly increase the degradation rate compared to natural attenuation. nih.gov In the context of dioxin remediation, the addition of specific carbon sources can enhance the reductive dechlorination process.

Bioaugmentation is the introduction of specific microorganisms with desired degradation capabilities to a contaminated site. dtic.mil This strategy is particularly useful when the indigenous microbial population lacks the necessary degradative genes. For instance, bioaugmentation with cultures containing Dehalococcoides has been shown to enhance the dechlorination of chlorinated solvents. researchgate.net

Composting is a bioremediation technique that involves mixing contaminated soil with organic materials such as agricultural waste or sewage sludge. researchgate.netresearchgate.net The rich microbial communities and favorable conditions within the compost matrix can enhance the degradation of persistent organic pollutants. While some studies have shown a decrease in the concentration of lower chlorinated PCDD/PCDFs during composting, the formation of more chlorinated congeners has also been observed, indicating the complexity of the process. researchgate.net Research on the co-composting of dioxin-contaminated soils has shown a significant reduction in the total toxic equivalency (TEQ) over time. nih.gov

Table 1: Comparison of Bioremediation Enhancement Strategies

| Strategy | Description | Key Considerations |

|---|---|---|

| Biostimulation | Addition of nutrients/substrates to enhance native microbial activity. | Requires the presence of indigenous degrading microorganisms. |

| Bioaugmentation | Introduction of non-native microorganisms with specific degradative capabilities. | Success depends on the survival and activity of introduced microbes. |

| Composting | Mixing contaminated soil with organic matter to promote microbial degradation. | Potential for formation of other hazardous compounds. |

Mycoremediation using White-Rot Fungi

Mycoremediation utilizes the enzymatic machinery of fungi to degrade environmental pollutants. White-rot fungi are particularly effective due to their ability to produce powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. nih.gov These enzymes are capable of degrading a wide range of persistent organic pollutants, including various PCDD congeners. vu.nlfao.orgnih.govvu.nl Studies have demonstrated the degradation of 2,3,7,8-TCDD by white-rot fungi such as Rigidoporus sp. vu.nl and Phanerochaete chrysosporium. fao.org However, the degradation efficiency can be highly dependent on the specific fungal strain and the chemical structure of the dioxin isomer. For example, one study found no degradation of 1,3,6,8-tetrachlorodibenzo-p-dioxin (B1208470) by Phlebia lindtneri, suggesting that the chlorine substitution pattern significantly influences the susceptibility to fungal degradation. fao.org

Table 2: Examples of White-Rot Fungi in Dioxin Degradation

| Fungal Species | Degraded Compound(s) | Reference |

|---|---|---|

| Rigidoporus sp. FMD21 | 2,3,7,8-TCDD | vu.nl |

| Phanerochaete sordida YK-624 | Various PCDD/Fs | nih.gov |

| Phanerochaete chrysosporium | 2,3,7,8-TCDD | fao.org |

| Penicillium sp. QI-1 | 2,3,7,8-TCDD | nih.gov |

Emerging Remediation Technologies (e.g., Nanomaterial Applications)